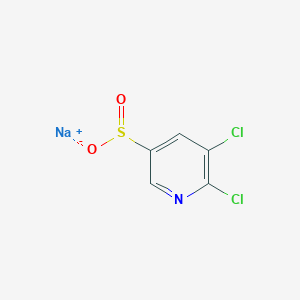
Sodium 5,6-dichloropyridine-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,6-dichloropyridine-3-sulfinate typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 5,6-dichloropyridine with sodium sulfite under controlled conditions to yield the desired sulfinate salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves precise temperature control and the use of catalysts to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions: Sodium 5,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Sodium 5,6-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which sodium 5,6-dichloropyridine-3-sulfinate exerts its effects involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various molecular targets, including nucleophiles, to form stable sulfur-containing compounds. The pathways involved often include radical intermediates and transition states that facilitate the formation of new chemical bonds .
類似化合物との比較
- Sodium 2,6-dichloropyridine-3-sulfinate
- Sodium pyridine-3-sulfinate
- Sodium thiophene-2-sulfinate
Comparison: Sodium 5,6-dichloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to sodium 2,6-dichloropyridine-3-sulfinate, it offers different steric and electronic properties, making it suitable for specific applications in synthesis and research .
生物活性
Sodium 5,6-dichloropyridine-3-sulfinate is an organosulfur compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of both sulfinyl and chlorinated pyridine functionalities, which contribute to its reactivity and utility in various biological applications. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C₅H₄Cl₂NNaO₂S
- Appearance : White to light yellow crystalline solid
- Solubility : Soluble in water and polar organic solvents
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria.
- Anticancer Potential : There is emerging evidence suggesting that this compound may have cytotoxic effects on certain cancer cell lines.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be relevant for therapeutic applications.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several microorganisms. The following table summarizes the findings from various studies:
| Microorganism | Activity Level (Inhibition Zone) |
|---|---|
| Staphylococcus aureus | ≥ 18 mm (strongly active) |
| Escherichia coli | 14–17 mm (moderate activity) |
| Pseudomonas aeruginosa | < 10 mm (practically inactive) |
| Candida albicans | < 10 mm (inactive) |
These results indicate that this compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative bacteria and fungi .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. Notably, the compound demonstrated significant growth inhibition in the following cell lines:
- SU-DHL-4 (Lymphoma) : Exhibited a concentration-dependent reduction in cell viability.
- OCI-Ly1 (Lymphoma) : Similar patterns of growth inhibition were observed.
The effective concentrations required for notable cytotoxicity suggest that this compound may act as a potential therapeutic agent in cancer treatment .
The proposed mechanism of action for this compound includes:
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways or enzyme functions critical for cell survival.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in susceptible cancer cells.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antibacterial Efficacy :
- A study demonstrated that this compound produced significant inhibition zones against Staphylococcus aureus, indicating strong antibacterial properties.
-
Cytotoxicity in Cancer Research :
- Research involving lymphoma cell lines showed that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
特性
分子式 |
C5H2Cl2NNaO2S |
|---|---|
分子量 |
234.03 g/mol |
IUPAC名 |
sodium;5,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |
InChIキー |
PJCXSGBUQSIRNK-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















